

Check Availability & Pricing

# Technical Support Center: TAS-303 Efficacy Study Statistical Analysis Plan (SAP)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | TAS-303 |           |
| Cat. No.:            | B611164 | Get Quote |

This technical support center provides researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting guidance for the statistical analysis of a **TAS-303** efficacy study. The information is based on protocols and results from Phase 2 clinical trials for Stress Urinary Incontinence (SUI).

### **Frequently Asked Questions (FAQs)**

Q1: What is the primary objective of the **TAS-303** efficacy study?

The primary objective is to evaluate the efficacy of **TAS-303** compared to a placebo in female patients with Stress Urinary Incontinence (SUI).[1][2]

Q2: What is the primary efficacy endpoint used in the analysis?

The primary endpoint is the percent change in the mean Stress Urinary Incontinence Episode Frequency (SUIEF) per 24 hours from baseline to the end of the treatment period (e.g., Week 12).[1][2][3]

Q3: How is the necessary sample size for the study determined?

The sample size is calculated to ensure sufficient statistical power (typically 80% or 90%) to detect a clinically meaningful difference in the primary endpoint between the **TAS-303** and placebo groups.[2][4] The calculation assumes a two-sided significance level (e.g., 5%) and is based on the expected treatment difference and standard deviation, often derived from studies

### Troubleshooting & Optimization





of similar drugs like duloxetine.[4][5] For instance, a sample size of 250 patients was calculated to have 90% power to detect a 20% difference in the reduction of IEF compared to placebo.[4] [5]

Q4: What are the typical secondary endpoints evaluated in the study?

Secondary endpoints are included to assess other aspects of treatment efficacy and impact on quality of life. Common secondary endpoints include:

- The proportion of patients with a 50% or greater reduction in mean SUIEF.[1][6]
- Changes in the total incontinence episode frequency.[1]
- Changes in incontinence amount, often measured by a 24-hour pad weight test.
- Improvements in health-related quality of life, assessed using questionnaires like the Incontinence Quality of Life (I-QOL) score.[1][2]
- Patient Global Impression of Improvement (PGI-I) scores.[2][4]

Q5: Which analysis sets are defined in the statistical plan?

The statistical analysis plan typically defines several analysis sets:

- Full Analysis Set (FAS): Includes all randomized patients who have received at least one
  dose of the study drug. It is the primary set for most efficacy analyses, following the
  intention-to-treat (ITT) principle.[7]
- Per-Protocol Set (PPS): A subset of the FAS, excluding patients with major protocol violations. The primary endpoint is often analyzed in the PPS.[1][5]
- Safety Analysis Set: Includes all patients who received at least one dose of the study medication and is used for all safety assessments.[5]

Q6: What is the primary statistical method used for the primary endpoint analysis?

The primary analysis is typically conducted using an Analysis of Covariance (ANCOVA).[2] The model evaluates the difference between the **TAS-303** and placebo groups for the percent



change in SUIEF, adjusting for baseline values and stratification factors.[2][8]

Q7: How are patient populations stratified during randomization?

Randomization is often stratified to ensure a balanced distribution of key prognostic factors across treatment groups.[7] For **TAS-303** studies, stratification factors have included the baseline mean SUIEF (e.g., <2 or ≥2 episodes per 24 hours) and age (e.g., <60 or ≥60 years). [2]

### **Troubleshooting Guides**

Issue: How should missing data for the primary endpoint be handled in the analysis?

- Guideline: Preventing missing data is the most effective strategy.[9] However, once missing data occurs, it must be handled appropriately to avoid introducing bias and reducing statistical power.[10] The statistical analysis plan must prespecify the methods for handling missing data.[10]
- Recommended Approach: For longitudinal data like SUIEF measured over several weeks, a
  Mixed-effect Model for Repeated Measures (MMRM) is a sophisticated and recommended
  method.[4] This approach uses all available data for a patient and does not directly impute
  missing values, assuming the data is Missing at Random (MAR).[11]
- Alternative Methods: Other methods include multiple imputation, which creates several
  complete datasets by imputing missing values and pooling the results.[9][12] Simpler
  methods like Last Observation Carried Forward (LOCF) are generally discouraged as a
  primary analysis method in confirmatory trials due to their potential for bias.[12]

Issue: A subgroup analysis shows a more pronounced treatment effect. How is this addressed?

- Observation: In TAS-303 trials, the treatment effect was more clearly confirmed in patients with a higher baseline frequency of SUI (≥2 episodes daily) and in patients aged 60 years or older.[5][13][14]
- Analytical Strategy:



- Prespecification: All subgroup analyses of interest should be prespecified in the statistical analysis plan to avoid data-driven findings.
- Primary Confirmation: The primary efficacy analysis is always performed on the entire study population (e.g., the Per-Protocol Set or Full Analysis Set).[1][5]
- Subgroup Evaluation: The prespecified subgroup analyses are performed to assess the
  consistency of the treatment effect across different patient populations.[15] These are
  generally considered exploratory.
- Interpretation: Findings from subgroup analyses, such as the greater benefit seen in more severe SUI cases, are used to better understand the drug's profile and to inform potential future studies or labeling, but they do not replace the primary analysis results.[6]

### **Data Presentation**

**Table 1: Example - Baseline Demographics and Clinical** 

**Characteristics (Full Analysis Set)** 

| Characteristic                   | TAS-303 (N=116) | Placebo (N=115) | Total (N=231)  |
|----------------------------------|-----------------|-----------------|----------------|
| Age (years)                      |                 |                 |                |
| Mean (SD)                        | 54.2 (8.5)      | 53.8 (9.1)      | 54.0 (8.8)     |
| Median (Range)                   | 54.0 (35-74)    | 55.0 (29-73)    | 54.0 (29-74)   |
| SUI Episodes / 24h<br>(Baseline) |                 |                 |                |
| Mean (SD)                        | 3.1 (2.5)       | 3.2 (2.8)       | 3.1 (2.6)      |
| Median (Range)                   | 2.4 (1.0-15.0)  | 2.3 (1.0-18.0)  | 2.4 (1.0-18.0) |
| SUI Type                         |                 |                 |                |
| Pure SUI, n (%)                  | 105 (90.5%)     | 104 (90.4%)     | 209 (90.5%)    |
| Mixed SUI, n (%)                 | 11 (9.5%)       | 11 (9.6%)       | 22 (9.5%)      |

Data is illustrative and based on published trial demographics.[1][13]



Table 2: Example - Analysis of Primary and Key Secondary Efficacy Endpoints (at Week 12)

| Endpoint                                                 | TAS-303<br>(N=116) | Placebo<br>(N=115) | LS Mean<br>Difference<br>(95% CI) | P-value |
|----------------------------------------------------------|--------------------|--------------------|-----------------------------------|---------|
| Primary: %<br>Change in<br>SUIEF (PPS)                   | -57.7%             | -46.9%             | -10.8% (-20.9 to<br>-0.7)         | 0.036   |
| Secondary:<br>≥50% Reduction<br>in SUIEF (FAS),<br>n (%) | 75 (64.7%)         | 61 (53.0%)         | -                                 | >0.05   |
| Secondary:<br>Change in I-QOL<br>Score (FAS)             | +11.1              | +9.9               | -                                 | >0.05   |

PPS: Per-Protocol Set; FAS: Full Analysis Set; LS Mean: Least Squares Mean; CI: Confidence Interval. Data from published Phase 2 results.[1][6][16]

# **Experimental Protocols**

Protocol: Determination of Primary Efficacy Endpoint

Objective: To quantify the percent change in the mean Stress Urinary Incontinence Episode Frequency (SUIEF) per 24 hours from baseline to the final study visit (Week 12).

#### Methodology:

- Data Collection: Each patient completes a bladder diary for 7 consecutive days during the baseline period and again prior to the Week 12 visit.
- Episode Recording: Patients record each instance of involuntary urine leakage associated with physical exertion, sneezing, or coughing.
- Calculation of Mean SUIEF:



- For both the baseline and Week 12 periods, sum the total number of SUI episodes recorded over the 7-day period.
- Divide the total sum by 7 to calculate the mean number of episodes per 24 hours.
- Calculation of Percent Change from Baseline:
  - Use the following formula for each patient: Percent Change = [(Mean SUIEF at Week 12 Mean SUIEF at Baseline) / Mean SUIEF at Baseline] \* 100
- Statistical Analysis: The calculated percent change value for each patient is used as the dependent variable in the primary ANCOVA model.

## **Mandatory Visualization**





Click to download full resolution via product page

Caption: High-level workflow of a TAS-303 randomized controlled trial.





Click to download full resolution via product page

Caption: Logical flow of the statistical analysis for a TAS-303 study.





Click to download full resolution via product page

Caption: Simplified mechanism of action pathway for TAS-303 in SUI.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Efficacy and Safety of TAS-303 in Female Patients With Stress Urinary Incontinence: A Phase 2, Randomized, Double-Blind, Placebo-Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ICS 2022 Abstract #274 A phase 2, randomized, placebo-controlled, double-blind study of TAS-303 in female patients with stress urinary incontinence [ics.org]
- 3. auajournals.org [auajournals.org]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. Efficacy and safety of the noradrenaline reuptake inhibitor, TAS-303, in women with stress urinary incontinence: Results of a double-blind, randomized, placebo-controlled, early phase II trial PMC [pmc.ncbi.nlm.nih.gov]
- 6. urologytimes.com [urologytimes.com]
- 7. Statistical fundamentals on cancer research for clinicians: Working with your statisticians -PMC [pmc.ncbi.nlm.nih.gov]
- 8. JU INSIGHT Efficacy and Safety of TAS-303 in Female Patients With Stress Urinary Incontinence - American Urological Association [auanews.net]
- 9. Handling missing data in clinical research PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ddismart.com [ddismart.com]
- 11. kerionclinicals.com [kerionclinicals.com]



- 12. clinicalpursuit.com [clinicalpursuit.com]
- 13. Breaking barriers in stress urinary incontinence care: TAS-303 as a game-changer in pharmacological innovation May Translational Andrology and Urology [tau.amegroups.org]
- 14. New medication for stress urinary incontinence? Investigational drug shows promise | EurekAlert! [eurekalert.org]
- 15. wjbphs.com [wjbphs.com]
- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Support Center: TAS-303 Efficacy Study Statistical Analysis Plan (SAP)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611164#statistical-analysis-plan-for-a-tas-303-efficacy-study]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com